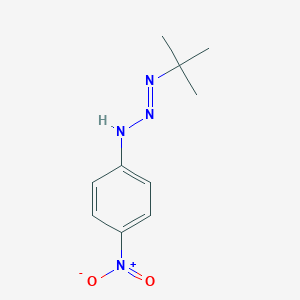
(1E)-1-tert-Butyl-3-(4-nitrophenyl)triaz-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E)-1-tert-Butyl-3-(4-nitrophenyl)triaz-1-ene is an organic compound that belongs to the class of triazenes. Triazenes are characterized by the presence of a diazo group (N=N) attached to an amine group (NH). This particular compound features a tert-butyl group and a 4-nitrophenyl group, making it unique in its structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-tert-Butyl-3-(4-nitrophenyl)triaz-1-ene typically involves the reaction of an aryl amine with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt. This intermediate is then reacted with a secondary amine, such as diethylamine, in the presence of a base like potassium carbonate to yield the triazene compound .
Industrial Production Methods
Industrial production methods for triazenes often involve similar synthetic routes but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
(1E)-1-tert-Butyl-3-(4-nitrophenyl)triaz-1-ene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The triazene group can be reduced to form corresponding amines.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
(1E)-1-tert-Butyl-3-(4-nitrophenyl)triaz-1-ene has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (1E)-1-tert-Butyl-3-(4-nitrophenyl)triaz-1-ene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The triazene group can also participate in reactions that modify the activity of target proteins and pathways.
相似化合物的比较
Similar Compounds
- 3,3-Diethyl-1-phenyltriaz-1-ene
- 3,3-Diethyl-1-(p-tolyl)triaz-1-ene
- 3,3-Diethyl-1-(4-(trifluoromethyl)phenyl)triaz-1-ene
- 1-(4-Chlorophenyl)-3,3-diethyltriaz-1-ene
- 4-(3,3-Diethyltriaz-1-en-1-yl)benzonitrile
- Methyl 4-(3,3-diethyltriaz-1-en-1-yl)benzoate
- 4-(3,3-Diethyltriaz-1-en-1-yl)benzamide
Uniqueness
(1E)-1-tert-Butyl-3-(4-nitrophenyl)triaz-1-ene is unique due to the presence of the tert-butyl group and the 4-nitrophenyl group. These substituents impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
91038-04-9 |
|---|---|
分子式 |
C10H14N4O2 |
分子量 |
222.24 g/mol |
IUPAC 名称 |
N-(tert-butyldiazenyl)-4-nitroaniline |
InChI |
InChI=1S/C10H14N4O2/c1-10(2,3)12-13-11-8-4-6-9(7-5-8)14(15)16/h4-7H,1-3H3,(H,11,12) |
InChI 键 |
FIUHCPFMGFASDM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N=NNC1=CC=C(C=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


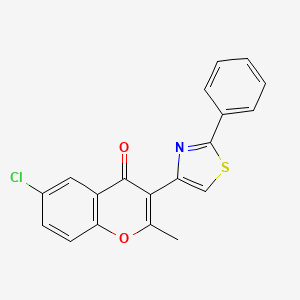
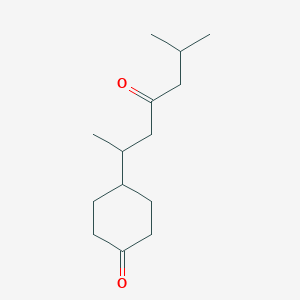
![Acetic acid, [[(phenylamino)thioxomethyl]hydrazono]-](/img/structure/B14354222.png)
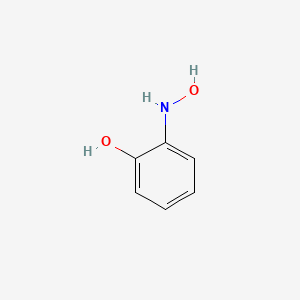
![N-(4-Chlorophenyl)-N'-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea](/img/structure/B14354241.png)
![N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine](/img/structure/B14354244.png)
![1-[2-(Hydroxymethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione](/img/structure/B14354246.png)
![N'-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea](/img/structure/B14354249.png)

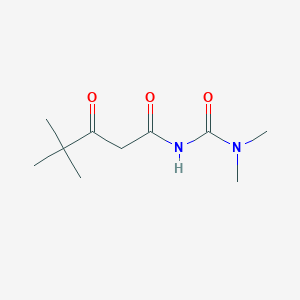
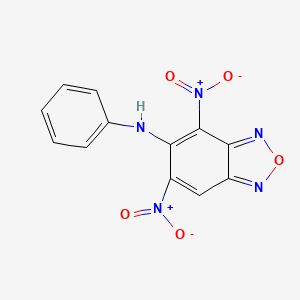
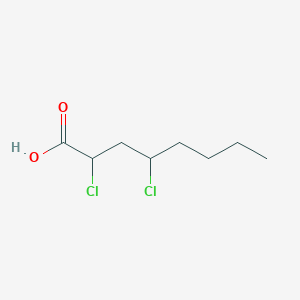

![11,12-Dioxatricyclo[5.3.1.1~2,6~]dodeca-4,9-diene-3,8-dione](/img/structure/B14354304.png)
